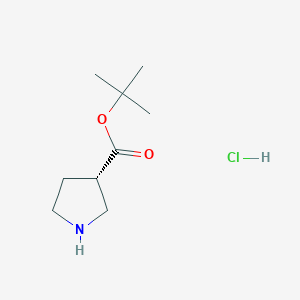
4-(difluoromethyl)-2-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom attached to a benzaldehyde core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 2-fluorobenzaldehyde using difluoromethylating agents such as ClCF2H in the presence of a base like KOH in a solvent such as MeCN . The reaction conditions often require careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of 4-(difluoromethyl)-2-fluorobenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of novel difluoromethylating reagents that are more environmentally benign and cost-effective is an area of active research .
化学反应分析
Types of Reactions
4-(Difluoromethyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: 4-(Difluoromethyl)-2-fluorobenzoic acid.
Reduction: 4-(Difluoromethyl)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Difluoromethyl)-2-fluorobenzaldehyde has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(difluoromethyl)-2-fluorobenzaldehyde and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins . Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)-2-fluorobenzaldehyde: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
2,4-Difluorobenzaldehyde: Lacks the difluoromethyl group but has two fluorine atoms on the benzaldehyde ring.
4-(Difluoromethyl)benzaldehyde: Similar structure but without the additional fluorine atom on the benzaldehyde ring.
Uniqueness
4-(Difluoromethyl)-2-fluorobenzaldehyde is unique due to the presence of both a difluoromethyl group and a fluorine atom on the benzaldehyde ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules .
属性
CAS 编号 |
875222-54-1 |
|---|---|
分子式 |
C8H5F3O |
分子量 |
174.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



